4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Overview
Description
“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C7H4N2O3S and a molecular weight of 196.18 . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the chemistry of compounds like “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid”. This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a solid substance . It has an empirical formula of C7H4N2O3S and a molecular weight of 196.18 .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in inhibiting the growth of various bacterial strains such as Staphylococcus aureus and Bacillus subtilis , as well as the fungi Candida albicans . These studies are crucial for developing new antimicrobial agents .
Synthesis of Structurally Diverse Compounds
The compound serves as a substrate for synthesizing a wide range of structurally diverse triazolopyrimidines, which have several advantages including good yields and environmental benignness .
In Vitro Antimicrobial Activity
Further research includes the design and synthesis of derivatives combining thieno[2,3-d]pyrimidine and benzimidazole fragments for in vitro antimicrobial activity against pathogens like P. aeruginosa or M. tuberculosis .
properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNWNTNUJCAOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] The study by investigated the mechanism of ipso-substitution of the methyl group by the nitro group in substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones using quantum chemical calculations. The findings suggest that the introduction of an electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, particularly at the site of substitution. This highlights the importance of substituent effects in modulating the chemical behavior of this class of compounds.
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